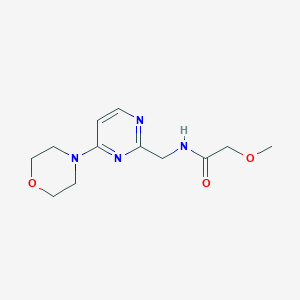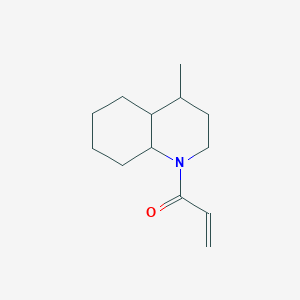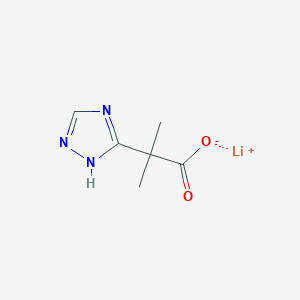![molecular formula C21H19N3O4S B2497245 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide CAS No. 866894-61-3](/img/structure/B2497245.png)
2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that provide a pathway to the desired product. For instance, compounds with similar structures have been synthesized using doubly electrophilic building blocks such as 2-Chloro-N-phenylacetamide, leading to products like ring-annulated thiazolo[3,2-a]pyrimidinone with acceptable yields. This process typically involves the elimination of a by-product and confirmation of the structure through analytical and spectral studies, including single-crystal X-ray data (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of thieno[2,3-d]pyrimidin-4-ones and their derivatives has been characterized by IR, 1H NMR, and GC-MS data, demonstrating the importance of structural analysis in understanding the chemical behavior of such compounds (Li & Yang, 2009).
Chemical Reactions and Properties
Chemical reactivity studies reveal how such compounds participate in various chemical reactions, leading to the formation of new products. For instance, the acetylation of related pyrimidinyl compounds and their subsequent reactions highlight the diverse chemical reactivity and potential for generating a wide range of chemical structures with varying properties (Farouk et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds in different environments. For instance, the crystal structure of certain compounds provides insight into their molecular conformation and packing in the solid state, which can affect their solubility and stability (Qu et al., 2007).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity with various reagents and potential for forming diverse chemical structures, are of significant interest. Studies have shown how modifications to the molecular structure can influence chemical properties such as reactivity and the ability to undergo specific chemical transformations (Elmuradov et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
The synthesis of novel heterocyclic compounds derived from similar core structures has been extensively studied. For instance, compounds derived from benzofurans, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized and demonstrated anti-inflammatory and analgesic activities. These compounds are synthesized through reactions involving key intermediates like visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil, leading to the formation of various heterocyclic compounds with potential pharmacological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Compounds with thienopyrimidine and rhodanine moieties have been prepared and evaluated for their antimicrobial activities. For example, N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives showed significant antibacterial potency against strains such as E. coli and B. cereus, as well as antifungal potency against fungi like A. flavus and C. albicans. This demonstrates the potential of structurally complex molecules in contributing to the development of new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Biochemical Studies
The biochemical applications of such compounds extend to studies involving enzyme inhibition, which is crucial for understanding disease mechanisms and developing therapeutic agents. For instance, compounds with benzodiazepine structures have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors, which are important in neurodegenerative disorders. This illustrates the role of complex organic molecules in neuroscience research, providing insights into receptor binding and the potential for imaging agent development in studying brain diseases (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Propiedades
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-27-12-11-24-20(26)19-18(15-9-5-6-10-16(15)28-19)23-21(24)29-13-17(25)22-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTOMBTUPDSVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)




![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)
![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

